Cas no 2137092-64-7 ((3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol)

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- EN300-1164929
- 2137092-64-7
-
- インチ: 1S/C7H13N3O/c1-10-4-3-9-7(10)6(8)2-5-11/h3-4,6,11H,2,5,8H2,1H3/t6-/m0/s1
- InChIKey: AKKGEQIAVJNZRK-LURJTMIESA-N
- SMILES: OCC[C@@H](C1=NC=CN1C)N
計算された属性
- 精确分子量: 155.105862047g/mol
- 同位素质量: 155.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.4
- トポロジー分子極性表面積: 64.1Ų
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164929-0.25g |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 0.25g |
$1393.0 | 2023-06-08 | ||
Enamine | EN300-1164929-10000mg |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 10000mg |
$6082.0 | 2023-10-03 | ||
Enamine | EN300-1164929-2500mg |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 2500mg |
$2771.0 | 2023-10-03 | ||
Enamine | EN300-1164929-50mg |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 50mg |
$1188.0 | 2023-10-03 | ||
Enamine | EN300-1164929-0.1g |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 0.1g |
$1332.0 | 2023-06-08 | ||
Enamine | EN300-1164929-500mg |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 500mg |
$1357.0 | 2023-10-03 | ||
Enamine | EN300-1164929-5.0g |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 5g |
$4391.0 | 2023-06-08 | ||
Enamine | EN300-1164929-1.0g |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 1g |
$1515.0 | 2023-06-08 | ||
Enamine | EN300-1164929-0.5g |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 0.5g |
$1453.0 | 2023-06-08 | ||
Enamine | EN300-1164929-250mg |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol |
2137092-64-7 | 250mg |
$1300.0 | 2023-10-03 |
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-olに関する追加情報
Recent Advances in the Study of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS: 2137092-64-7)
The compound (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS: 2137092-64-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral amino alcohol derivative, characterized by its imidazole moiety, has been explored for its role as a building block in the synthesis of biologically active molecules, particularly those targeting enzymatic pathways and receptor interactions.
Recent studies have focused on the synthetic routes and optimization of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol, with an emphasis on enantioselective synthesis to ensure high purity and yield. Researchers have employed advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, to achieve the desired stereochemical configuration. These efforts are critical for the compound's application in the development of chiral drugs, where stereochemistry often dictates pharmacological activity.
In addition to synthetic advancements, the biological activity of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol has been investigated in the context of its interaction with various biological targets. Preliminary in vitro studies suggest that the compound exhibits moderate inhibitory activity against certain kinases and proteases, making it a promising scaffold for the design of enzyme inhibitors. Further structure-activity relationship (SAR) studies are underway to elucidate the pharmacophoric features responsible for its bioactivity.
The potential therapeutic applications of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol are also being explored. Recent findings indicate its utility in the development of antiviral and anticancer agents, owing to its ability to interfere with key cellular processes. For instance, derivatives of this compound have shown activity against viral proteases involved in the replication of certain RNA viruses. Similarly, modifications to the imidazole ring have yielded analogs with enhanced cytotoxicity against cancer cell lines.
Despite these promising developments, challenges remain in the optimization of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further medicinal chemistry efforts. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into viable drug candidates.
In conclusion, (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS: 2137092-64-7) represents a versatile and pharmacologically relevant compound with broad potential in drug discovery. Ongoing research aims to refine its synthetic accessibility, expand its biological profile, and explore its therapeutic applications. The insights gained from these studies will likely contribute to the development of novel treatments for various diseases, underscoring the importance of continued investigation in this area.
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